molecular formula C16H11ClFN3O3 B14867218 N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14867218
M. Wt: 347.73 g/mol
InChI Key: LERIQSHDZWPEGR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the furan ring and the phenyl group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and ensuring high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (chlorine and fluorine) in the phenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide include other heterocyclic compounds with pyridazine and furan rings, such as:

  • This compound analogs with different substituents on the phenyl ring.
  • Compounds with similar ring structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. These properties can be exploited for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C16H11ClFN3O3

Molecular Weight

347.73 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C16H11ClFN3O3/c17-11-8-10(3-4-12(11)18)19-15(22)9-21-16(23)6-5-13(20-21)14-2-1-7-24-14/h1-8H,9H2,(H,19,22)

InChI Key

LERIQSHDZWPEGR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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